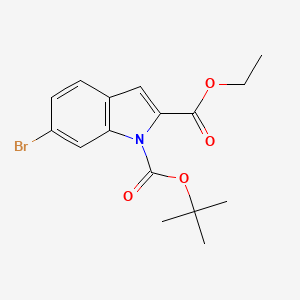
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate
Descripción general
Descripción
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate is a chemical compound with the molecular formula C16H18BrNO4 and a molecular weight of 368.22 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of indole derivatives, such as 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular structure of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate consists of 16 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The tert-butyl group in the compound can be used to protect amine groups during peptide synthesis, which is crucial for studying protein interactions and functions .
Antiviral Research
Indole derivatives, including those similar to 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate, have shown potential as antiviral agents. They can inhibit the replication of viruses by interfering with the proteins necessary for viral reproduction .
Anti-inflammatory Applications
The indole nucleus is a common feature in many anti-inflammatory drugs. The structural features of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate may be explored to develop new anti-inflammatory agents, potentially offering therapeutic benefits for conditions like arthritis .
Anticancer Activity
Indole derivatives are known to possess anticancer properties. The bromo and dicarboxylate groups in this compound could be modified to target specific cancer cell lines, providing a pathway for the development of novel oncology treatments .
Antimicrobial Properties
Research has indicated that indole derivatives can act as effective antimicrobial agents. This compound could be part of new treatments against resistant bacterial strains, contributing to the fight against antibiotic resistance .
Antidiabetic Potential
The modification of indole compounds has led to the development of antidiabetic drugs. The unique structure of 1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate could be key in synthesizing new molecules that help regulate blood sugar levels .
Neuroprotective Effects
Indoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s ability to cross the blood-brain barrier makes it a candidate for developing drugs that protect neural tissue .
Chemical Synthesis and Drug Design
The compound’s structure is conducive to chemical modifications, making it valuable in the synthesis of complex organic molecules. It can serve as a building block in drug design, leading to the creation of a wide range of pharmacologically active compounds .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 6-bromoindole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-8-10-6-7-11(17)9-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTZSJPXLCWTGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169393 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
CAS RN |
939045-17-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939045-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 6-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1440072.png)

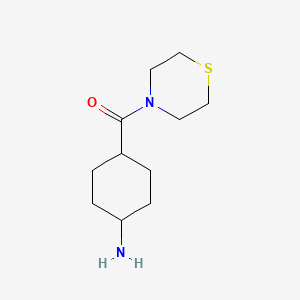

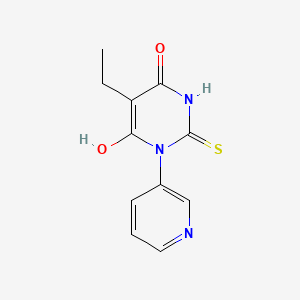



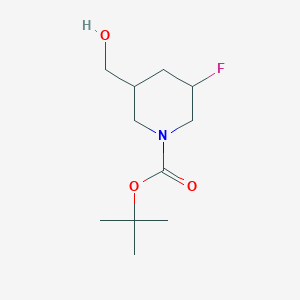
![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)
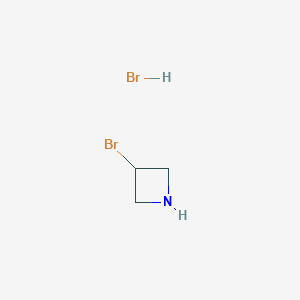
![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
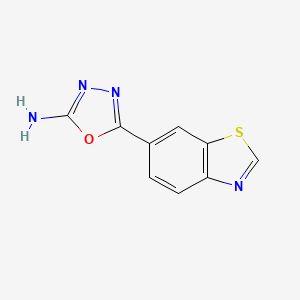
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)